

# Ganfeborole Hydrochloride: A Technical Overview for Drug Development Professionals

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## Compound of Interest

Compound Name: *Ganfeborole hydrochloride*

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An In-depth Guide to the Molecular Characteristics, Mechanism of Action, and Preclinical Evaluation of a Novel Antitubercular Agent

## Abstract

**Ganfeborole hydrochloride** (formerly GSK3036656) is a promising, first-in-class, small molecule antibiotic under investigation for the treatment of tuberculosis (TB).<sup>[1][2]</sup> As a member of the benzoxaborole class, its unique mechanism of action targets a critical enzyme in *Mycobacterium tuberculosis* (Mtb), offering a potential new therapeutic option against drug-resistant strains. This technical guide provides a comprehensive overview of the molecular and pharmacological properties of **ganfeborole hydrochloride**, including its molecular weight, mechanism of action, and key preclinical data. Detailed experimental protocols and visual representations of its mode of action and evaluation are presented to support researchers and drug development professionals in the field of infectious diseases.

## Core Molecular and Physicochemical Data

**Ganfeborole hydrochloride** is the salt form of the active compound ganfeborole. The following table summarizes its key molecular and physicochemical properties.

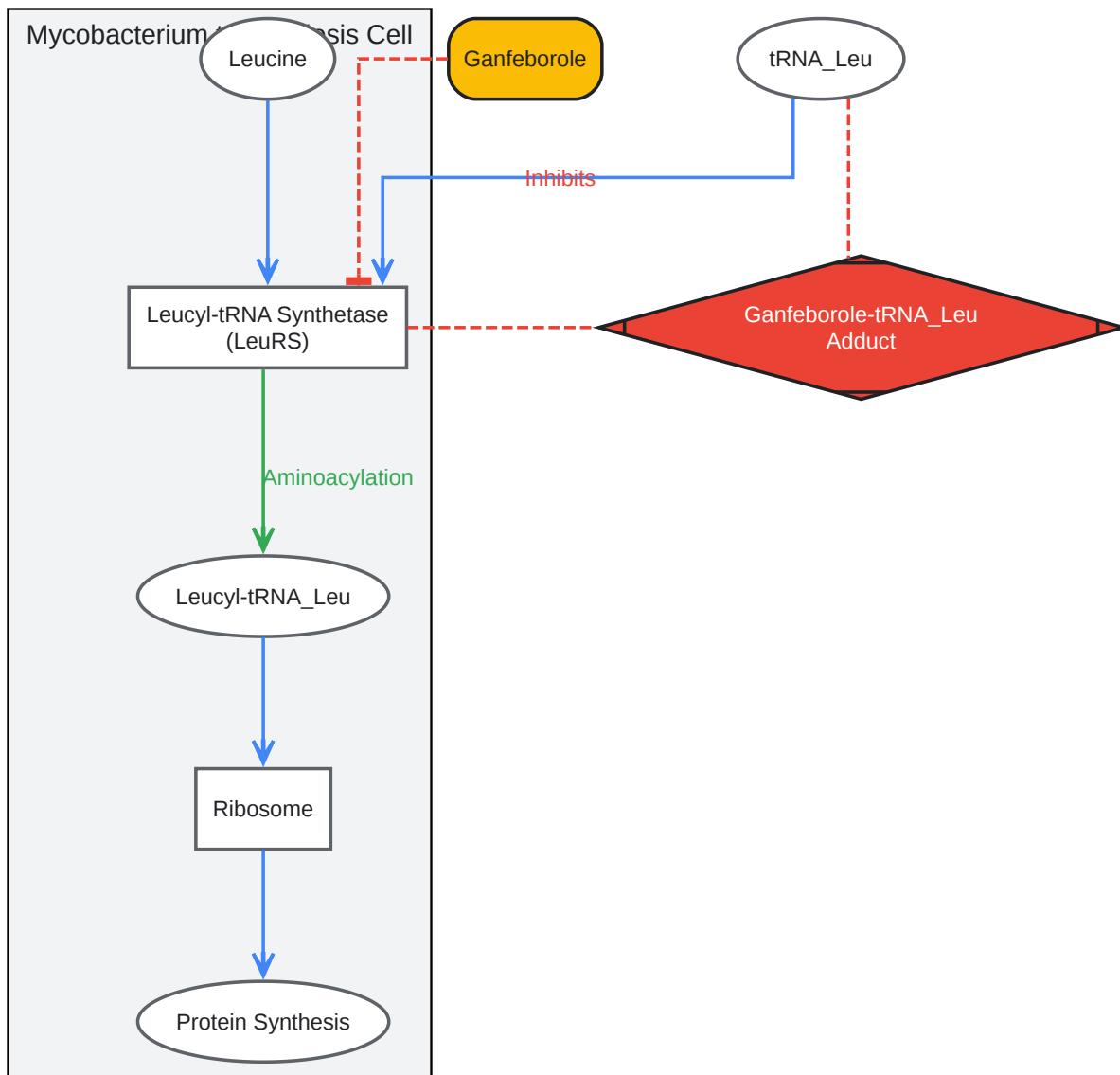
Property	Value	Reference(s)
Molecular Weight	293.94 g/mol	[3]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> BCl <sub>2</sub> NO <sub>4</sub>	
CAS Number	2131798-13-3	[3]
Appearance	Solid	
Mechanism of Action	Inhibitor of Leucyl-tRNA Synthetase	[1][3]

## Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

Ganfuborole exerts its antibacterial effect by potently and selectively inhibiting the *Mycobacterium tuberculosis* leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][3] The mechanism, known as the oxaborole tRNA trapping (OBORT) mechanism, involves the formation of a stable adduct with the terminal adenosine of tRNA<sub>Leu</sub> within the editing site of the LeuRS enzyme.[4] This adduct effectively traps the tRNA, preventing the completion of the aminoacylation cycle and thereby halting protein synthesis, which ultimately leads to bacterial cell death.[4]

The following diagram illustrates the inhibitory pathway of ganfuborole.

## Mechanism of Action of Ganfentanil

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Caption: Inhibition of Protein Synthesis by Ganfentanil.

## In Vitro and In Vivo Efficacy

Ganfentibol has demonstrated potent activity against *M. tuberculosis* in both enzymatic and whole-cell assays. It is also highly selective for the bacterial enzyme over its human counterparts. The following table summarizes key efficacy data.

Assay	Value	Reference(s)
Mtb LeuRS IC <sub>50</sub>	0.20 μM	[3]
Mtb H37Rv MIC	0.08 μM	[5]
Human Cytoplasmic LeuRS IC <sub>50</sub>	132 μM	[5]
Human Mitochondrial LeuRS IC <sub>50</sub>	>300 μM	[5]

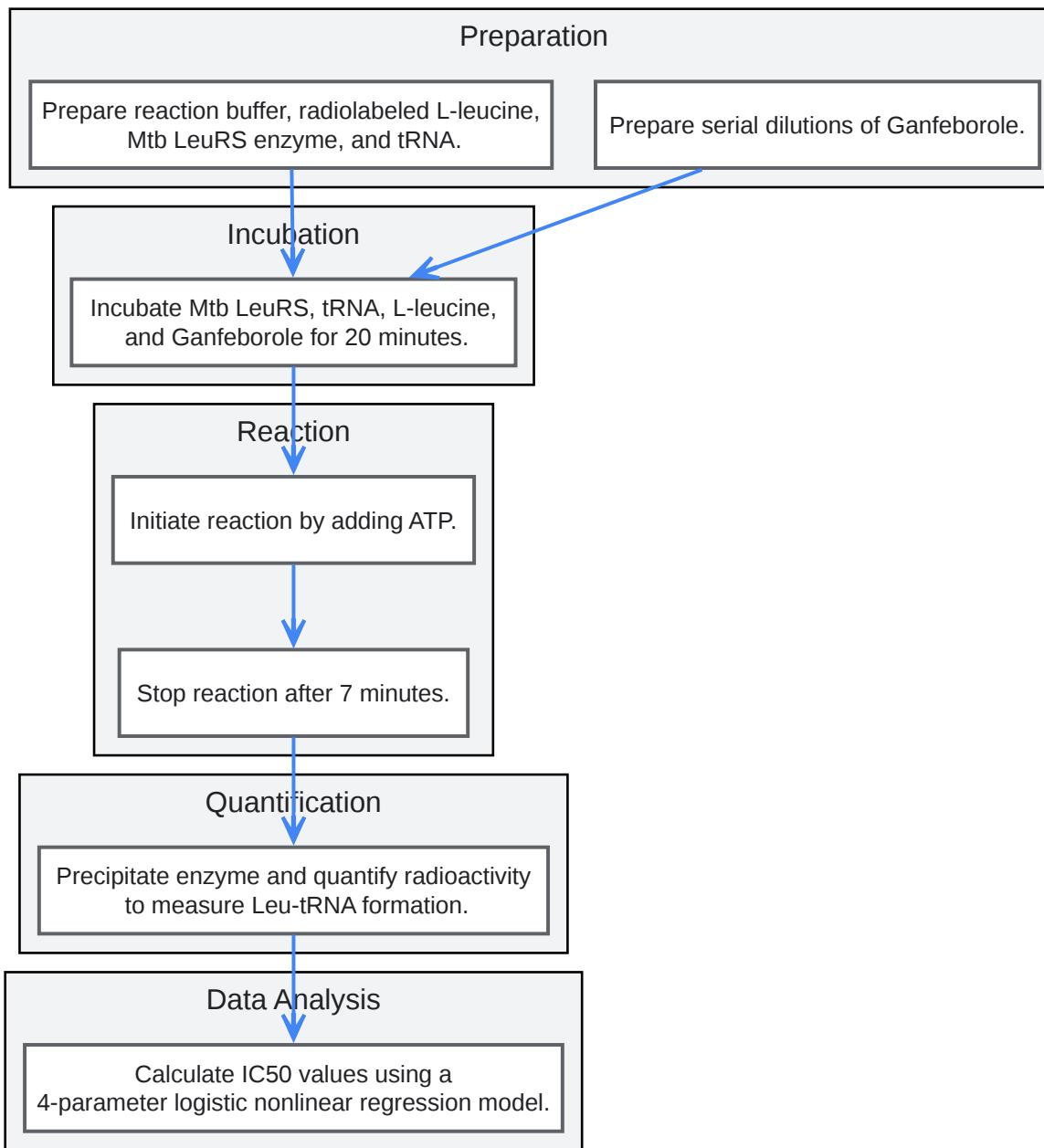
In vivo studies in murine models of TB have shown that ganfentibol is efficacious at reducing bacterial load in the lungs.[6]

## Experimental Protocols

### Mtb LeuRS Inhibition Assay (Aminoacylation Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of ganfentibol against *M. tuberculosis* LeuRS.

## Workflow for Mtb LeuRS Inhibition Assay

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Caption: Experimental Workflow for IC<sub>50</sub> Determination.

Methodology:

- Reagent Preparation: Prepare a reaction buffer containing all necessary components except ATP. Prepare serial dilutions of **ganfeborole hydrochloride** in the appropriate solvent.

- Incubation: In a microplate, combine the recombinant *M. tuberculosis* LeuRS enzyme, tRNA, radiolabeled L-leucine, and varying concentrations of ganfuborole. Incubate the mixture for 20 minutes at a controlled temperature.
- Reaction Initiation and Termination: Initiate the aminoacylation reaction by adding a defined concentration of ATP to each well. Allow the reaction to proceed for 7 minutes. Stop the reaction by adding a suitable quenching agent.
- Quantification: Precipitate the enzyme and the charged tRNA. Measure the amount of radiolabeled leucine incorporated into the tRNA using a scintillation counter or other appropriate method.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the ganfuborole concentration. Determine the IC<sub>50</sub> value using a four-parameter logistic nonlinear regression model.[\[7\]](#)

## In Vivo Murine Tuberculosis Infection Model

This protocol provides a general outline for assessing the in vivo efficacy of ganfuborole in an acute mouse model of tuberculosis.

### Methodology:

- Infection: Infect mice (e.g., BALB/c strain) intratracheally with a standardized inoculum of *M. tuberculosis* H37Rv.
- Treatment: Begin treatment with **ganfuborole hydrochloride** one day post-infection. Administer the compound orally once daily for a specified duration (e.g., 8 consecutive days). Include a vehicle control group and a positive control group (e.g., treated with a standard anti-TB drug).
- Endpoint Analysis: Twenty-four hours after the final dose, humanely euthanize the mice and aseptically harvest the lungs.
- Bacterial Load Determination: Homogenize the lung tissue and prepare serial dilutions. Plate the dilutions on appropriate agar medium and incubate to determine the number of colony-forming units (CFUs) per lung.

- Data Analysis: Compare the lung CFU counts between the ganfeborole-treated groups and the control groups to determine the reduction in bacterial burden.

## Pharmacokinetics

Pharmacokinetic studies in mice have shown that ganfeborole has favorable properties, including good oral bioavailability.<sup>[8]</sup> Phase 1 clinical trials in healthy human volunteers have assessed the safety, tolerability, and pharmacokinetics of single and repeat doses of ganfeborole.<sup>[9]</sup>

## Clinical Development

**Ganfeborole hydrochloride** is currently in clinical development for the treatment of rifampicin-susceptible pulmonary tuberculosis.<sup>[2]</sup> Phase 2a trials have evaluated its early bactericidal activity, safety, and pharmacokinetics in patients with TB.<sup>[2][9]</sup>

## Conclusion

**Ganfeborole hydrochloride** represents a significant advancement in the search for new anti-tuberculosis agents. Its novel mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile make it a promising candidate for further development. The technical data and protocols presented in this guide provide a valuable resource for researchers and clinicians working to combat the global threat of tuberculosis.

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